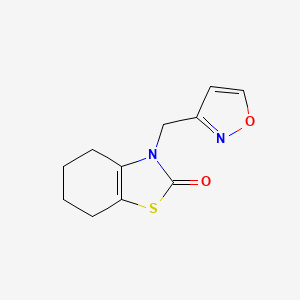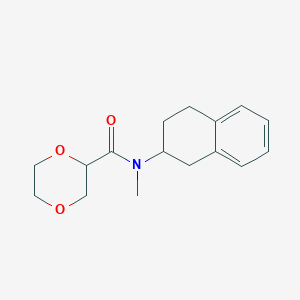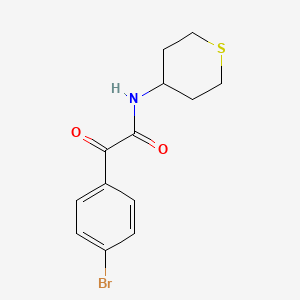
N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)thiophene-2-carboxamide, also known as TTA-A2, is a compound that has been extensively researched due to its potential therapeutic effects in various diseases. TTA-A2 is a selective agonist of the G-protein coupled receptor GPR40, which is mainly expressed in pancreatic beta cells and plays a crucial role in glucose-stimulated insulin secretion.
Mecanismo De Acción
The mechanism of action of N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)thiophene-2-carboxamide involves its selective agonist activity on the GPR40 receptor. GPR40 is mainly expressed in pancreatic beta cells and plays a crucial role in glucose-stimulated insulin secretion. N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)thiophene-2-carboxamide binds to GPR40 and stimulates insulin secretion in a glucose-dependent manner. N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)thiophene-2-carboxamide also activates the phosphatidylinositol 3-kinase (PI3K) pathway, which is involved in glucose uptake and metabolism in peripheral tissues.
Biochemical and Physiological Effects
N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)thiophene-2-carboxamide has several biochemical and physiological effects, including stimulating insulin secretion in pancreatic beta cells, improving glucose tolerance, reducing body weight, and having neuroprotective effects. N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)thiophene-2-carboxamide has been shown to increase insulin secretion in a glucose-dependent manner, which makes it a potential therapeutic agent for type 2 diabetes. N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)thiophene-2-carboxamide has also been shown to improve glucose tolerance and reduce body weight in animal models of obesity. In addition, N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)thiophene-2-carboxamide has been shown to have neuroprotective effects in animal models of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)thiophene-2-carboxamide has several advantages and limitations for lab experiments. One of the advantages of N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)thiophene-2-carboxamide is its well-established synthesis method, which allows for the production of high yield and purity. N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)thiophene-2-carboxamide also has a selective agonist activity on the GPR40 receptor, which allows for the study of the specific effects of GPR40 activation. However, one of the limitations of N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)thiophene-2-carboxamide is its potential toxicity, which requires careful dosing and monitoring in lab experiments.
Direcciones Futuras
There are several future directions for the research on N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)thiophene-2-carboxamide. One future direction is the development of N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)thiophene-2-carboxamide as a potential therapeutic agent for type 2 diabetes and obesity. N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)thiophene-2-carboxamide has been shown to stimulate insulin secretion and improve glucose tolerance in animal models, which makes it a potential candidate for clinical trials. Another future direction is the study of the neuroprotective effects of N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)thiophene-2-carboxamide in human clinical trials. N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)thiophene-2-carboxamide has been shown to have neuroprotective effects in animal models of neurodegenerative disorders, and further studies are needed to evaluate its potential therapeutic effects in humans. Finally, the development of new compounds based on the structure of N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)thiophene-2-carboxamide may lead to the discovery of novel GPR40 agonists with improved pharmacological properties.
Métodos De Síntesis
The synthesis of N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)thiophene-2-carboxamide involves several steps, including the preparation of 2-bromothiophene-3-carboxylic acid, which is then reacted with N-methyl-1,2,3,4-tetrahydronaphthalen-2-amine to obtain the intermediate product. The intermediate product is then treated with thionyl chloride and further reacted with N-methylglycine to obtain N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)thiophene-2-carboxamide. The synthesis method of N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)thiophene-2-carboxamide has been well-established and optimized, and the compound can be obtained in high yield and purity.
Aplicaciones Científicas De Investigación
N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)thiophene-2-carboxamide has been extensively studied for its potential therapeutic effects in various diseases, including diabetes, obesity, and neurodegenerative disorders. N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)thiophene-2-carboxamide has been shown to stimulate insulin secretion in pancreatic beta cells, which makes it a potential therapeutic agent for type 2 diabetes. N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)thiophene-2-carboxamide has also been shown to improve glucose tolerance and reduce body weight in animal models of obesity. In addition, N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)thiophene-2-carboxamide has been shown to have neuroprotective effects in animal models of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NOS/c1-17(16(18)15-7-4-10-19-15)14-9-8-12-5-2-3-6-13(12)11-14/h2-7,10,14H,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGSJHGGDWIRCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC2=CC=CC=C2C1)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)thiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methyl-3-[(2-methyl-1,3-thiazol-5-yl)methylsulfanyl]pyrrolidin-2-one](/img/structure/B7594493.png)
![2-(3-Fluorophenyl)-2-[methyl-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]amino]acetamide](/img/structure/B7594494.png)
![N-[1-(3-fluorophenyl)piperidin-3-yl]oxolane-3-carboxamide](/img/structure/B7594496.png)
![1-[2-(2,4-Difluorophenyl)-2-hydroxypropyl]-3-[(6-methylpyridin-3-yl)methyl]urea](/img/structure/B7594501.png)
![N-[1-(3-fluorophenyl)piperidin-3-yl]pyridine-3-carboxamide](/img/structure/B7594505.png)
![[1-(6-Chloroquinolin-4-yl)piperidin-4-yl]methanol](/img/structure/B7594519.png)
![3-methyl-N-[1-(1,3-thiazol-2-yl)cyclopentyl]thiophene-2-carboxamide](/img/structure/B7594523.png)
![4-[[2-(2,6-Difluorophenyl)cyclopropanecarbonyl]-methylamino]benzamide](/img/structure/B7594538.png)




![(2S)-1-[[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methylamino]propan-2-ol](/img/structure/B7594589.png)
